1-(2-Nitrophenyl)pyrazole

Beschreibung

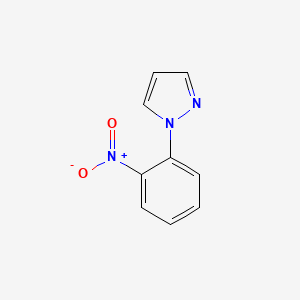

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-5-2-1-4-8(9)11-7-3-6-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPLOJFVHRTRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345499 | |

| Record name | 1-(2-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25688-17-9 | |

| Record name | 1-(2-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Nitrophenyl Pyrazole and Its Analogs

Classical Approaches to Pyrazole (B372694) Synthesis

Traditional methods for synthesizing the pyrazole core and introducing the N-aryl substituent remain highly relevant. These approaches include cyclocondensation reactions to build the heterocyclic ring and direct arylation methods to install the nitrophenyl group.

The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative. nih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, involves the reaction of a β-diketone with a substituted hydrazine. mdpi.comnih.gov In the context of 1-(2-nitrophenyl)pyrazole, the key starting material would be 2-nitrophenylhydrazine.

The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. nih.gov

Other carbonyl compounds, such as α,β-unsaturated ketones and aldehydes, can also serve as the three-carbon component. mdpi.combeilstein-journals.org The reaction with hydrazine derivatives first leads to the formation of pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.combeilstein-journals.org

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

| Carbonyl Compound | Hydrazine Derivative | Product Type | Reference |

|---|---|---|---|

| 1,3-Diketone | Phenylhydrazine | 1-Phenylpyrazole (B75819) derivative | nih.gov |

| α,β-Unsaturated Ketone | Hydrazine Hydrate (B1144303) | Pyrazoline (intermediate) | mdpi.com |

Direct N-arylation involves the formation of a bond between a nitrogen atom of the pre-formed pyrazole ring and the 2-nitrophenyl group. This is a common strategy when the desired pyrazole core is readily available.

A primary method for the N-arylation of pyrazoles is the reaction with activated aryl halides, such as 1-halo-2-nitrobenzenes (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene). The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The pyrazole anion, generated by a base, acts as the nucleophile, displacing the halide to form the C-N bond.

Copper-catalyzed coupling reactions, such as the Ullmann condensation, are also extensively used for the N-arylation of nitrogen-containing heterocycles, including pyrazole. mdpi.comorganic-chemistry.org These reactions can be performed with less reactive aryl halides like aryl iodides and bromides and have become a cornerstone of modern synthetic chemistry for forming N-aryl bonds. organic-chemistry.orgorganic-chemistry.org

The success of N-arylation reactions is highly dependent on the choice of base and solvent. Strong, non-nucleophilic bases are required to deprotonate the N-H of the pyrazole ring, generating the nucleophilic pyrazolide anion. Potassium tert-butoxide (KOtBu) is an effective base for this purpose.

Polar aprotic solvents like dimethyl sulfoxide (DMSO) are often employed. organic-chemistry.org DMSO is capable of solvating the cation of the base (e.g., K⁺), which enhances the reactivity of the pyrazolide anion. reddit.com Its high boiling point also allows for reactions to be conducted at elevated temperatures, which is often necessary to drive SNAr or metal-catalyzed coupling reactions to completion.

Table 2: Conditions for Direct N-Arylation of Pyrazole

| Arylating Agent | Catalyst/Base | Solvent | Method | Reference |

|---|---|---|---|---|

| Aryl Iodide/Bromide | CuI / Diamine Ligand | Various | Copper-Catalyzed Coupling | organic-chemistry.org |

| Aryl Halide | Potassium tert-butoxide | DMSO | Nucleophilic Aromatic Substitution | organic-chemistry.org |

Direct N-Arylation Methods

Advanced Synthetic Techniques for this compound Derivatives

To overcome some limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrazoles. ekb.egthepharmajournal.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving product yields. medicaljournalshouse.comrsc.org

This technique has been successfully applied to both the cyclocondensation and N-arylation steps in pyrazole synthesis. For instance, the condensation of chalcones with hydrazine derivatives to form pyrazoles can be efficiently carried out under microwave irradiation. thepharmajournal.comnih.gov Similarly, N-arylation reactions can be expedited, providing a rapid and efficient route to compounds like this compound and its analogs. The use of microwaves is considered a green chemistry approach as it often leads to cleaner reactions with reduced solvent usage and energy consumption. ekb.eg

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Pyrazolone Synthesis | 12-16 hours | 4-7 minutes | Appreciably higher yields | medicaljournalshouse.com |

| Pyrazole Derivative Synthesis | Not specified | 2 minutes | High yield | ekb.eg |

Solvent-Free Reaction Conditions

The synthesis of pyrazole derivatives has been effectively achieved under solvent-free conditions, often accelerated by microwave irradiation. This approach aligns with the principles of green chemistry by reducing waste and often shortening reaction times. One-pot, multi-component reactions are particularly well-suited for this method. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives can be accomplished by combining various aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate without a solvent. jetir.org The use of microwave irradiation in the absence of a solvent has been reported for the synthesis of 4-arylidenepyrazolone derivatives, demonstrating a rapid and efficient one-pot protocol. nih.gov This method involves the Knorr condensation of β-ketoesters with substituted hydrazines followed by a reaction with aldehydes. nih.gov

These solvent-free approaches are noted for being easy, effective, economical, and environmentally friendly. asianpubs.org A tandem cyclization-dehydrogenation approach using a bifunctional Pd/C/K-10 montmorillonite catalyst under microwave irradiation and solvent-free conditions has also been described for synthesizing substituted pyrazoles from chalcones and hydrazines. georgiasouthern.edu

Table 1: Example of a Solvent-Free, Multi-Component Synthesis of Pyrano[2,3-c]pyrazoles This table is interactive. You can sort and filter the data.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Condition | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Aryl Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Ionic Liquid Catalyst, Grinding | ~95 | jetir.org |

| Substituted Aldehyde | Ethyl Acetoacetate | 3-Nitrophenylhydrazine | - | Microwave (420W), 10 min | - | nih.gov |

| Chalcone | Hydrazine | - | - | Pd/C/K-10 Catalyst, Microwave | Good | georgiasouthern.edu |

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry has emerged as a powerful technology for synthesizing pyrazoles, offering significant advantages over traditional batch methods. researchgate.netmdpi.com This technique provides enhanced control over reaction parameters such as temperature and residence time, leading to improved safety, reproducibility, and scalability. galchimia.com Continuous-flow setups can integrate synthesis and purification steps, accelerating the optimization process. galchimia.com

A notable application is the two-stage synthesis of substituted pyrazoles from acetophenones. galchimia.com In this process, an acetophenone is first condensed with dimethylformamide dimethyl acetal (DMADMF) in a heated flow reactor to form an intermediate enaminone. This intermediate is then directly mixed with a solution of hydrazine in a second reactor to generate the final pyrazole product without isolating the enaminone. galchimia.com This method has been successfully applied to a variety of substrates, demonstrating its generality and high-yielding nature. galchimia.com Flow chemistry has also been utilized for the synthesis of 3,5-disubstituted pyrazoles through a sequential alkyne homocoupling and hydroamination process. rsc.org

One-Pot Tandem Chemoselective Reduction and Cyclization

One-pot tandem reactions represent an efficient strategy for synthesizing complex heterocyclic systems from simpler precursors in a single operation. This approach is particularly valuable for constructing fused pyrazole derivatives. A key transformation involves the chemoselective reduction of a nitro group, followed by an intramolecular or intermolecular cyclization.

Sodium dithionite (Na₂S₂O₄) is an inexpensive, safe, and effective reducing agent for the chemoselective reduction of aromatic nitro groups to amines. rsc.orgorganic-chemistry.org This reagent has been successfully employed in a transition-metal-free, one-pot tandem approach to synthesize pyrazolo[1,5-c]quinazolines from 5-(2-nitrophenyl)-1H-pyrazoles. rsc.orgrsc.org

The process involves the in situ reduction of the nitro group on the phenyl ring to an amino group. This is followed by an intermolecular cyclization with an aldehyde or carbon disulfide to form the fused quinazoline (B50416) ring system. rsc.orgsemanticscholar.org This methodology is characterized by its broad substrate scope, scalability, and the absence of metal catalysts, ligands, or additives. rsc.orgsemanticscholar.org The protocol has also been extended to the intramolecular cyclization of 3-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde to yield pyrazolo[4,3-c]quinolines. rsc.org

Table 2: Synthesis of Pyrazolo[1,5-c]quinazolines via Sodium Dithionite-Mediated Tandem Reaction This table is interactive. You can sort and filter the data.

| Starting Material | Reagent | Product | Yield (%) | Ref |

|---|---|---|---|---|

| 5-(2-nitrophenyl)-1H-pyrazole | Benzaldehyde | 2-phenylpyrazolo[1,5-c]quinazoline | - | rsc.orgrsc.org |

| 5-(2-nitrophenyl)-1H-pyrazole | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)pyrazolo[1,5-c]quinazoline | - | rsc.orgrsc.org |

| 5-(2-nitrophenyl)-1H-pyrazole | Carbon Disulfide | Pyrazolo[1,5-c]quinazoline-5(6H)-thione | - | rsc.orgsemanticscholar.org |

Regioselectivity in the Synthesis of N1-Substituted Pyrazoles

The N-substitution of unsymmetrical pyrazoles can lead to two possible regioisomers, N1 and N2. Achieving regioselectivity is crucial for synthesizing specific target molecules. In the case of 3-substituted pyrazoles, alkylation, arylation, or heteroarylation under basic conditions (e.g., K₂CO₃ in DMSO) predominantly yields the N1-substituted product. nih.govacs.org

The preference for N1 substitution is attributed to both electronic and steric factors. The N1 atom in the pyrazole anion is generally more nucleophilic than the N2 atom. acs.org Furthermore, steric hindrance plays a significant role; the substituent at the 3-position of the pyrazole ring sterically hinders the approach of the electrophile to the adjacent N2 position, thereby favoring attack at the less hindered N1 position. acs.org The regioselectivity is observed to increase with the bulkiness of the electrophile, which is consistent with an Sₙ2-type reaction mechanism. acs.org

Table 3: Influence of Electrophile on Regioselectivity (N1:N2 Ratio) in Pyrazole Alkylation This table is interactive. You can sort and filter the data.

| Electrophile | N1:N2 Ratio | Ref |

|---|---|---|

| Iodopropane | 7:1 | acs.org |

| Allylic bromide | 8:1 | acs.org |

| Phenethyl bromide | 9:1 | acs.org |

| Benzyl bromide | 10:1 | acs.org |

| α-Bromoacetophenones | 20:1 | acs.org |

Synthesis of Functionalized this compound Intermediates

Preparation of Substituted 5-(2-nitrophenyl)-1H-pyrazoles

Substituted 5-(2-nitrophenyl)-1H-pyrazoles are key intermediates for the synthesis of more complex heterocyclic systems, such as the pyrazolo[1,5-c]quinazolines discussed previously. rsc.orgresearchgate.net The synthesis of these pyrazolone compounds can be achieved through the condensation of a β-keto ester with an appropriately substituted phenylhydrazine. nih.gov For example, reacting a β-keto ester with a substituted phenylhydrazine hydrochloride in refluxing methanol (B129727) can yield the desired 5-hydroxypyrazole derivative. nih.gov Another route involves the cyclization of substituted phenyl hydrazines with ethyl acetoacetate (EAA) to produce pyrazolone derivatives. scholarsresearchlibrary.com These intermediates serve as versatile building blocks for further functionalization and cyclization reactions. rsc.orgrsc.org

Derivatization of Nitro Group (e.g., Reduction to Amino)

The transformation of the nitro group in this compound and its analogs is a key step in the synthesis of various derivatives, most notably leading to the formation of the corresponding amino compounds. This reduction is a critical gateway to a wide range of further chemical modifications, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. The primary and most extensively documented derivatization is the reduction of the nitro group to a primary amine, yielding 1-(2-aminophenyl)pyrazole.

Several established methods for the reduction of aromatic nitro compounds have been successfully applied to this compound and its derivatives. These methodologies include catalytic hydrogenation and chemical reduction using various reagents. The choice of method often depends on the desired scale of the reaction, the presence of other functional groups in the molecule, and considerations of cost and environmental impact.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. This technique typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of a hydrogen source.

In a specific application, the synthesis of 5-(2-aminophenyl)-1H-pyrazoles has been achieved through the catalytic hydrogenation of the corresponding 5-(2-nitrophenyl)-1H-pyrazoles, reportedly yielding good results. researchgate.net While detailed experimental parameters for the specific reduction of this compound are not always extensively reported in general literature, the reduction of similar pyrazole-substituted nitrobenzene compounds has been accomplished via palladium-catalyzed hydrogenation. researchgate.net

The general procedure for such a reaction involves dissolving the nitro compound in a suitable solvent, such as ethanol or methanol, adding the catalyst, and then subjecting the mixture to a hydrogen atmosphere, often under pressure. The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete.

Chemical Reduction:

A variety of chemical reducing agents are also effective for the conversion of the nitro group. These methods offer alternatives to catalytic hydrogenation, particularly when specialized equipment for handling hydrogen gas is not available.

Stannous Chloride (SnCl₂): The use of stannous chloride in an acidic medium, typically concentrated hydrochloric acid, is a classical and reliable method for the reduction of aromatic nitro compounds. The reaction is usually carried out in a solvent such as ethanol.

Iron in Acetic Acid (Fe/CH₃COOH): Another common and cost-effective method involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. This method is often favored in industrial settings due to the low cost of the reagents. The reaction proceeds through the gradual oxidation of iron metal, which in turn reduces the nitro group.

Below is a data table summarizing various reported methods for the reduction of nitroarenes, which are applicable to the synthesis of 1-(2-aminophenyl)pyrazole from this compound.

| Method | Reagents/Catalyst | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Ethanol/Methanol | Room Temperature, H₂ pressure | Good | researchgate.net |

| Catalytic Hydrogenation | Raney Nickel, H₂ | Ethanol | Room Temperature, H₂ pressure | High | General Method |

| Chemical Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | High | General Method |

| Chemical Reduction | Fe, CH₃COOH | Acetic Acid/Ethanol | Reflux | High | General Method |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

The elucidation of the precise structure and conformational behavior of 1-(2-nitrophenyl)pyrazole is accomplished through the application of several key spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

NMR spectroscopy is a cornerstone technique for determining the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom, while specialized NMR studies can reveal dynamic processes such as rotational isomerism.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals for both the pyrazole (B372694) and the 2-nitrophenyl moieties. Based on data from analogous compounds, the chemical shifts can be estimated.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the pyrazole ring and the nitrophenyl ring. The protons of the pyrazole ring (H-3, H-4, and H-5) typically appear in the aromatic region. The protons of the 2-nitrophenyl group will also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group and their position relative to it.

¹³C NMR: The carbon spectrum will display signals corresponding to the five carbon atoms of the pyrazole ring and the six carbon atoms of the nitrophenyl ring. The carbon atom attached to the nitro group (C-2' of the phenyl ring) is expected to be significantly deshielded. The chemical shifts of the pyrazole carbons are also influenced by the attachment of the nitrophenyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~7.8-8.0 | - |

| H-4 | ~6.5-6.7 | - |

| H-5 | ~8.2-8.4 | - |

| H-3' | ~7.6-7.8 | - |

| H-4' | ~7.5-7.7 | - |

| H-5' | ~7.8-8.0 | - |

| H-6' | ~7.9-8.1 | - |

| C-3 | - | ~140-142 |

| C-4 | - | ~108-110 |

| C-5 | - | ~130-132 |

| C-1' | - | ~135-137 |

| C-2' | - | ~148-150 |

| C-3' | - | ~125-127 |

| C-4' | - | ~133-135 |

| C-5' | - | ~124-126 |

| C-6' | - | ~130-132 |

The presence of the bulky nitro group at the ortho position of the phenyl ring in this compound introduces significant steric hindrance. This steric strain restricts the free rotation around the C(1')-N(1) single bond, leading to the existence of rotational isomers, or atropisomers. This phenomenon is observable through NMR spectroscopy, particularly through variable temperature (VT) NMR studies.

At room temperature, the rate of rotation around the C-N bond may be slow enough on the NMR timescale to result in the appearance of two distinct sets of signals for the different conformers. As the temperature is increased, the rate of rotation increases, and eventually, the two sets of signals will coalesce into a single set of averaged signals. The free energy barrier to rotation (ΔG‡) can be calculated from the coalescence temperature, providing a quantitative measure of the rotational hindrance. Studies on closely related compounds, such as 1-substituted methyl (S)-[5-(2-nitrophenyl)-1H-pyrazole-4-carbonyl]alaninates, have demonstrated the existence of such conformational diastereomers with significant free energy barriers of rotation (ΔG‡298 = 82-86 kJ mol⁻¹), which are readily determined by ¹H NMR. nih.gov

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the pyrazole ring and the nitrophenyl group.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the range of 3100-3000 cm⁻¹.

Nitro group (NO₂) stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

C=N and C=C stretching: Vibrations of the pyrazole and phenyl rings will result in a series of bands in the 1600-1400 cm⁻¹ region.

C-N stretching: The stretching vibration of the bond connecting the phenyl ring to the pyrazole nitrogen is expected in the 1300-1200 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Medium |

| NO₂ asymmetric stretch | 1530-1500 | Strong |

| NO₂ symmetric stretch | 1350-1330 | Strong |

| C=N/C=C stretch (ring) | 1600-1400 | Medium-Strong |

| C-N stretch | 1300-1200 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the chromophoric nitrophenyl and pyrazole systems. The pyrazole ring itself exhibits a strong absorption band around 210-220 nm, corresponding to a π → π* transition. nih.gov The nitrophenyl group will also show strong absorptions due to π → π* and n → π* transitions. The conjugation between the pyrazole and nitrophenyl rings is likely to cause a red shift (shift to longer wavelengths) of these absorption bands compared to the individual, unconjugated chromophores.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~210-230 | Pyrazole Ring |

| π → π | ~260-280 | Nitrophenyl Group |

| n → π* | ~330-350 | Nitro Group |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. The fragmentation pattern provides valuable structural information.

Expected fragmentation pathways include:

Loss of the nitro group ([M - NO₂]⁺).

Cleavage of the bond between the two rings, leading to fragments corresponding to the pyrazole cation and the nitrophenyl radical, or vice versa.

Fragmentation of the pyrazole ring, often involving the loss of HCN or N₂. researchgate.net

Further fragmentation of the nitrophenyl cation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 189 | [M]⁺ (Molecular Ion) |

| 143 | [M - NO₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 68 | [C₃H₄N₂]⁺ |

| 77 | [C₆H₅]⁺ |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and fragmentation pathways of organic molecules. For nitrophenyl-pyrazole derivatives, ESI-MS analysis typically begins with the formation of a protonated molecular ion, [M+H]⁺. The subsequent fragmentation is highly dependent on the substitution pattern on both the pyrazole and phenyl rings.

Studies on related methyl-nitropyrazoles and other nitroaromatic compounds provide insight into the expected fragmentation of this compound. researchgate.netnih.gov A primary fragmentation pathway for nitro-substituted aromatic compounds involves the loss of the nitro group (NO₂) or nitric oxide (NO). nih.gov For instance, the fragmentation of methyl-1-nitropyrazoles shows a characteristic loss of the NO₂ group from the molecular ion. researchgate.net Another common fragmentation process for pyrazole rings involves the cleavage of the N-N bond and subsequent ring fragmentation, which can lead to the expulsion of molecular nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.net The specific fragmentation pattern of this compound would be influenced by the ortho-position of the nitro group, which can lead to characteristic neighboring group participation or "ortho effects" that distinguish it from its meta- and para-substituted isomers. nih.gov

X-ray Crystallography Studies

Single crystal X-ray diffraction studies on nitrophenyl-pyrazole derivatives reveal the fundamental crystallographic parameters. For example, analogues crystallize in various systems, including orthorhombic and monoclinic systems. uned.esnih.gov The specific space group and unit cell dimensions are determined by the substitution pattern and the resulting intermolecular forces that dictate the crystal packing.

The table below presents crystallographic data for representative nitrophenyl-pyrazole analogues, illustrating the typical parameters obtained from single crystal X-ray diffraction analysis.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazole | Orthorhombic | Pbca | 7.2170 | 12.9467 | 19.3006 | 90 | nih.gov |

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Orthorhombic | Pca2₁ | 17.5878 | 5.8647 | 10.0279 | 90 | researchgate.net |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2₁/c | 17.112 | 13.934 | 7.771 | 97.816 | researchgate.net |

This table is generated based on data from related compounds to illustrate typical crystallographic parameters.

Detailed analysis of crystallographic data allows for the precise determination of bond lengths and dihedral angles, which define the molecule's conformation. A critical parameter in 1-phenylpyrazole (B75819) derivatives is the dihedral angle between the pyrazole and phenyl rings. This angle is influenced by the steric and electronic effects of substituents.

In 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the dihedral angle between the pyrazole and the dinitrophenyl ring is 46.95°. nih.gov For a para-nitro substituted analogue, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, this angle is smaller, at 31.38°. researchgate.net The presence of a bulky nitro group at the ortho position in this compound would be expected to cause significant steric hindrance, likely resulting in a larger dihedral angle compared to the para-substituted equivalent, forcing the two rings out of planarity. Bond lengths within the pyrazole and phenyl rings are generally within expected ranges, though they can be influenced by the electron-withdrawing nature of the nitro group. uned.esnih.gov

| Compound | Dihedral Angle (Pyrazole-Nitrophenyl) | Torsion Angle (C-C-N-O of NO₂) | Reference |

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazole | 46.95° | - | nih.gov |

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | 31.38° | -6.5° | researchgate.net |

This table presents data from related compounds to highlight key conformational parameters.

The arrangement of molecules in the crystal, or crystal packing, is governed by intermolecular interactions. In nitrophenyl-pyrazole derivatives, common interactions include weak hydrogen bonds and π–π stacking. researchgate.net For instance, in the crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, molecules form helical stacks that are stabilized by weak C—H⋯O interactions between the hydrogen atoms of a phenyl ring and the oxygen atoms of a nitro group on an adjacent molecule. nih.gov In 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, supramolecular chains are formed through π–π stacking interactions between the pyrazole and nitrophenyl rings of neighboring molecules. researchgate.net Similar N—H⋯N and C—H⋯N interactions are also observed in related pyrazole structures, contributing to the formation of extensive supramolecular frameworks. nih.govresearchgate.net

Theoretical Computational Studies

Theoretical studies, particularly those using quantum mechanical calculations, are essential for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of pyrazole derivatives. eurasianjournals.comeurasianjournals.comnih.gov DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to optimize the molecular geometry in the gaseous phase. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure

The process of geometry optimization seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this is typically achieved using Density Functional Theory (DFT) methods, such as the B3LYP functional combined with a basis set like 6-311+G(d,p). mdpi.com This level of theory has proven effective for predicting the structural parameters of various heterocyclic compounds. scispace.comresearchgate.net

The key structural feature of this compound is the dihedral angle between the pyrazole and the 2-nitrophenyl rings. Due to steric hindrance from the ortho-nitro group, the two rings are not expected to be coplanar. The optimization calculations would reveal the precise torsion angle that balances electronic conjugation effects with steric repulsion. The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles. These theoretical parameters serve as the basis for all subsequent spectroscopic and electronic property calculations.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrazole System Note: This table presents typical data for a related pyrazole derivative as found in computational studies. Specific values for this compound would require a dedicated quantum chemical calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | N1-N2 | ~1.36 Å |

| N1-C5 | ~1.34 Å | |

| C-NO₂ | ~1.47 Å | |

| N-O (nitro) | ~1.23 Å | |

| Bond Angles | C-N-N (pyrazole) | ~112° |

| N-N-C (pyrazole) | ~105° | |

| C-C-N (nitro) | ~119° | |

| Dihedral Angle | Pyrazole-Phenyl | ~40-60° |

HOMO-LUMO Energy Analysis and Electrochemical Quantities

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. derpharmachemica.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the electron-withdrawing nitro group would cause the LUMO to be concentrated on the nitrophenyl moiety. This separation facilitates an intramolecular charge transfer upon electronic excitation. From the HOMO and LUMO energy values, several key electrochemical quantities can be derived to predict the molecule's behavior in redox reactions. scispace.comlew.ro

Table 2: Electrochemical Quantities Derived from HOMO-LUMO Energies Note: The formulas provided are based on Koopmans' theorem. The values are illustrative and depend on the specific calculated HOMO and LUMO energies.

| Quantity | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measure of an atom's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic power. |

Vibrational Frequencies and Potential Energy Distribution

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, a predicted spectrum can be generated. The assignments of specific vibrational modes to observed spectral bands are confirmed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual bond stretches, bends, and torsions to each normal mode. researchgate.net

For this compound, the vibrational spectrum would be characterized by several key features:

Aromatic C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region. derpharmachemica.com

NO₂ stretching: Asymmetric and symmetric stretching modes of the nitro group are strong indicators, usually appearing around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. mdpi.com

Pyrazole ring vibrations: C=N and N-N stretching modes within the pyrazole ring are expected in the 1400–1600 cm⁻¹ range.

C-N stretching: The vibration of the bond connecting the two rings.

Out-of-plane bending: C-H out-of-plane bending modes in the 700–900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.

A comparison between the calculated (scaled) frequencies and experimental FTIR/Raman data is essential for confirming the molecular structure. scispace.com

Table 3: Representative Vibrational Frequencies and PED Assignments Note: These are typical frequency ranges for the specified functional groups based on computational studies of related molecules.

| Frequency Range (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |

| 3050-3150 | Aromatic C-H stretch | >90% C-H stretch |

| 1530-1570 | Asymmetric NO₂ stretch | >80% N-O stretch |

| 1450-1500 | Pyrazole C=N stretch | C=N stretch, ring deformation |

| 1330-1370 | Symmetric NO₂ stretch | >80% N-O stretch |

| 1100-1200 | C-N stretch (inter-ring) | C-N stretch, ring deformation |

| 750-850 | C-H out-of-plane bend | >85% C-H oop bend |

NPA Atomic Charge Distributions

Natural Population Analysis (NPA) is a computational method used to derive atomic charges from a quantum mechanical wavefunction. Unlike other methods like Mulliken population analysis, NPA charges are generally more stable with respect to the choice of basis set and provide a more chemically intuitive picture of electron distribution. researchgate.net

In this compound, the NPA charge distribution would highlight the molecule's electronic landscape. The nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges due to their high electronegativity. The nitrogen atoms within the pyrazole ring will also be electronegative centers. Conversely, the carbon atom attached to the nitro group and the hydrogen atoms will exhibit positive charges. This charge distribution is fundamental to understanding the molecule's electrostatic potential, intermolecular interactions, and reactive sites.

Table 4: Illustrative NPA Atomic Charges for Key Atoms Note: The values are representative examples based on analyses of similar nitroaromatic and heterocyclic systems.

| Atom | Expected NPA Charge (a.u.) |

| O (in NO₂) | -0.40 to -0.55 |

| N (in NO₂) | +0.50 to +0.65 |

| N1 (Pyrazole) | -0.25 to -0.40 |

| N2 (Pyrazole) | -0.10 to -0.20 |

| C (attached to NO₂) | +0.15 to +0.25 |

| H (Aromatic) | +0.20 to +0.30 |

Calculation of Absolute Shieldings and Comparison with Experimental NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the isotropic magnetic shielding tensors of atoms in a molecule. researchgate.net These theoretical shielding values can be converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Comparing the GIAO-calculated ¹H and ¹³C NMR chemical shifts with experimentally obtained spectra serves as a powerful validation of the computed molecular structure. csic.es For this compound, calculations would predict distinct chemical shifts for the protons and carbons on both the pyrazole and nitrophenyl rings. The deshielding effect of the nitro group would cause the protons and carbons on the phenyl ring, particularly those in close proximity, to resonate at a lower field (higher ppm). A strong correlation between the theoretical and experimental data confirms the accuracy of the optimized geometry.

Table 5: Comparison of Typical Experimental and GIAO-Calculated NMR Chemical Shifts Note: This table illustrates the expected correlation for N-aryl pyrazole systems. δ values are in ppm.

| Nucleus | Position | Typical Experimental δ | Typical Calculated δ |

| ¹H | H3 (Pyrazole) | 7.8 - 8.0 | 7.7 - 7.9 |

| H4 (Pyrazole) | 6.5 - 6.7 | 6.4 - 6.6 | |

| H5 (Pyrazole) | 8.2 - 8.4 | 8.1 - 8.3 | |

| H (Phenyl, ortho to NO₂) | 7.9 - 8.1 | 7.8 - 8.0 | |

| ¹³C | C3 (Pyrazole) | ~140 | ~141 |

| C4 (Pyrazole) | ~108 | ~109 | |

| C5 (Pyrazole) | ~130 | ~131 | |

| C (attached to NO₂) | ~148 | ~149 |

Modeling of Molecular Orbitals and Transitions

Visualizing the spatial distribution of the frontier molecular orbitals (HOMO and LUMO) provides a clear picture of the molecule's electronic behavior. For this compound, the HOMO is anticipated to be located on the pyrazole ring and the nitrogen atom linking the two rings, reflecting its role as the primary electron-donating part of the molecule. The LUMO is expected to be localized over the electron-deficient nitrophenyl ring, particularly involving the π* orbitals of the nitro group. nih.gov

This spatial separation of the HOMO and LUMO is characteristic of a "push-pull" system, where electron density moves from the donor (pyrazole) to the acceptor (nitrophenyl) upon electronic excitation. This intramolecular charge transfer (ICT) is the basis for the molecule's optical properties. The nature of this and other electronic transitions can be modeled using Time-Dependent DFT (TD-DFT), which calculates the excitation energies and oscillator strengths corresponding to absorption bands in the UV-Vis spectrum.

Molecular Dynamics Simulations

While static geometry optimization identifies the lowest energy conformation, molecular dynamics (MD) simulations can explore the conformational landscape and molecular motion over time. However, the foundational information regarding the most stable conformer, which is a primary output of MD, is implicitly covered by the conformational analysis derived from the geometry optimization discussed above. The optimized structure represents the most probable and stable state of the molecule under the given computational conditions.

Reactivity and Chemical Transformations of 1 2 Nitrophenyl Pyrazole

Reactions Involving the Nitrophenyl Group

The nitro group on the phenyl ring is the most reactive site for transformations, primarily through reduction, which unlocks pathways to a variety of fused heterocyclic compounds.

The conversion of the nitro group of 1-(2-nitrophenyl)pyrazole to an amino group is a critical transformation, yielding 1-(2-aminophenyl)pyrazole. This amine is a key intermediate for subsequent intramolecular cyclization reactions. nih.govresearchgate.net This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.comncert.nic.inunacademy.com

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common and efficient method. commonorganicchemistry.commit.edu Chemical reduction methods offer alternatives that can be more selective depending on the other functional groups present in the molecule. commonorganicchemistry.com Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic conditions, are widely used for the reduction of aromatic nitro compounds. masterorganicchemistry.comunacademy.comcommonorganicchemistry.com The choice of reducing agent is crucial for achieving high yields and avoiding unwanted side reactions.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd-C | Methanol (B129727) or Ethanol, Room Temperature | Highly efficient but can also reduce other functional groups like alkenes or alkynes. commonorganicchemistry.commit.edu |

| H₂ / Raney Ni | Ethanol, Room Temperature to 50°C | Often used when dehalogenation is a concern with Pd/C. commonorganicchemistry.com |

| SnCl₂·2H₂O / HCl | Ethanol, Reflux | A mild and common laboratory method for selective nitro group reduction. commonorganicchemistry.com |

| Fe / HCl or NH₄Cl | Water/Ethanol, Reflux | An economical and effective method, often preferred in industrial settings. masterorganicchemistry.comncert.nic.in |

| Zn / AcOH | Acetic Acid, Room Temperature | Provides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or biphasic systems | Allows for metal-free reduction and can be used in one-pot tandem reactions. |

The 1-(2-aminophenyl)pyrazole intermediate, generated from the reduction of this compound, is primed for intramolecular cyclization reactions. The proximity of the amino group on the phenyl ring to the nitrogen atoms of the pyrazole (B372694) ring facilitates the formation of various fused tricyclic and tetracyclic heterocyclic systems.

The synthesis of pyrazolo[5,1-c] commonorganicchemistry.comorganic-chemistry.orgnih.govbenzotriazines from 1-(2-aminophenyl)pyrazole derivatives is a well-established transformation. nih.govbeilstein-journals.org The process typically involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. The resulting diazonium salt is unstable and undergoes intramolecular cyclization by attacking the N2 position of the pyrazole ring, leading to the formation of the fused triazine ring system. sciencepublishinggroup.com In some cases, this cyclization can lead to the formation of stable N-oxide derivatives. researchgate.net

| Starting Material | Reagents | Product |

|---|---|---|

| 1-(2-Aminophenyl)pyrazole derivative | 1. NaNO₂ / HCl, 0-5°C 2. Base or thermal cyclization | Pyrazolo[5,1-c] commonorganicchemistry.comorganic-chemistry.orgnih.govbenzotriazine derivative |

| 5-Amino-1-(2-aminophenyl)pyrazole derivative | NaNO₂ / HCl, followed by coupling with an active methylene (B1212753) compound and cyclization | Substituted Pyrazolo[5,1-c] commonorganicchemistry.comorganic-chemistry.orgnih.govtriazine derivative sciencepublishinggroup.com |

The versatile 1-(2-aminophenyl)pyrazole intermediate can also be used to construct fused quinoline (B57606) and quinazoline (B50416) ring systems. nih.govnih.govresearchgate.net These reactions involve the condensation of the amino group with a suitable electrophile that provides the additional carbon atom(s) needed to form the new six-membered ring.

Pyrazolo[1,5-c]quinazolines are typically formed when the amino group and the C5 carbon of the pyrazole ring react with a one-carbon electrophile. thieme-connect.de This can be achieved through condensation with aldehydes, orthoesters, or other similar reagents. A notable method involves a one-pot tandem reductive cyclization of 1-(2-nitrophenyl)pyrazoles with aldehydes using a reducing agent like zinc in water, which avoids the isolation of the intermediate amine. rsc.org

Pyrazolo[4,3-c]quinolines are synthesized when the cyclization involves the amino group and the C4 carbon of the pyrazole ring. nih.gov This often requires a pre-functionalized pyrazole, such as a 4-formyl- or 4-acyl-1-(2-aminophenyl)pyrazole, which can undergo intramolecular condensation, or by reacting the aminophenyl pyrazole with reagents like β-keto esters.

| Target Ring System | Starting Material | Cyclizing Agent/Method |

|---|---|---|

| Pyrazolo[1,5-c]quinazoline | This compound | Tandem reductive cyclization with an aldehyde (e.g., using Zn/H₂O) rsc.org |

| Pyrazolo[1,5-c]quinazoline | 1-(2-Aminophenyl)pyrazole | Condensation with triphosgene (B27547) or an acyl chloride followed by cyclization researchgate.net |

| Pyrazolo[4,3-c]quinoline | 1-(2-Aminophenyl)pyrazole-4-carbaldehyde | Intramolecular cyclization (e.g., acid-catalyzed) |

| Pyrazolo[4,3-c]quinoline | 1-(2-Aminophenyl)pyrazole | Condensation with β-keto esters or β-dicarbonyl compounds |

Intramolecular Cyclization Reactions

Reactions Involving the Pyrazole Ring

While the nitrophenyl group is often the primary site of reactivity, the pyrazole ring itself possesses distinct electronic characteristics that allow for specific transformations.

The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, which makes it electron-deficient compared to benzene. The C3 and C5 positions of the pyrazole ring are particularly electrophilic due to their proximity to the electronegative nitrogen atoms. nih.govnih.gov In this compound, the strongly electron-withdrawing nitrophenyl group at the N1 position further decreases the electron density of the pyrazole ring, enhancing the electrophilicity of the C3 and C5 carbons.

This electronic feature makes the C3 and C5 positions susceptible to attack by strong nucleophiles. nih.gov While electrophilic substitution is disfavored, nucleophilic addition or substitution reactions can occur at these sites, especially with organometallic reagents or other potent nucleophiles. Such reactions provide a pathway for the direct C-functionalization of the pyrazole core. acs.org

| Reactive Position | Electronic Character | Potential Nucleophiles | Expected Transformation |

|---|---|---|---|

| C3 | Electrophilic | Organolithium reagents (RLi), Grignard reagents (RMgX), Enolates | C3-alkylation or C3-arylation |

| C5 | Electrophilic | Organolithium reagents (RLi), Grignard reagents (RMgX), Enolates | C5-alkylation or C5-arylation |

Electrophilic Additions at C4 Position or Nitrogen Atoms

The pyrazole nucleus is considered a π-excessive aromatic heterocycle, which makes it reactive toward electrophiles. researchgate.net Theoretical calculations and experimental evidence consistently show that electrophilic substitution reactions on the pyrazole ring occur preferentially at the C4 position. rrbdavc.orgchemicalbook.comquora.com This is because the C4 position has the highest electron density, making it the most favorable site for electrophilic attack. chemicalbook.comquora.com In contrast, the C3 and C5 positions are adjacent to the electronegative nitrogen atoms, which reduces their electron density and deactivates them towards electrophiles. researchgate.netchemicalbook.com

Common electrophilic substitution reactions that pyrazoles undergo at the C4 position include:

Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) introduces a nitro group (-NO₂) at the C4 position. scribd.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) leads to the formation of a sulfonic acid group (-SO₃H) at the C4 position. scribd.com

Halogenation: Bromination or chlorination readily occurs at the C4 position.

Vilsmeier-Haack Formylation: The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at the C4 position. scribd.commdpi.com

For 1-phenylpyrazole (B75819) derivatives, the reaction conditions can influence the site of substitution. Under neutral or mildly acidic conditions, such as nitration with acetyl nitrate (B79036) or bromination in chloroform, electrophilic attack occurs selectively at the C4 position of the pyrazole ring. cdnsciencepub.com However, under strongly acidic conditions (e.g., mixed acids), the pyridine-like nitrogen (N2) of the pyrazole ring becomes protonated. cdnsciencepub.com This protonation forms a pyrazolium (B1228807) cation, which deactivates the pyrazole ring towards electrophilic attack. chemicalbook.comcdnsciencepub.com Consequently, the electrophile preferentially attacks the phenyl ring, typically at the para-position. cdnsciencepub.com

While the N2 atom of the pyrazole ring can act as a nucleophile and undergo electrophilic addition (e.g., protonation or alkylation), the N1 atom's lone pair is involved in the aromatic sextet, making it less available for such reactions. rrbdavc.orgchemicalbook.com

Derivatization of Pyrazole Ring (e.g., Carboxylates, Carboxamides)

The pyrazole ring can be functionalized with various groups, including carboxylates and carboxamides, which are important intermediates in medicinal chemistry. The synthesis of these derivatives often begins with the introduction of a suitable functional group onto the pyrazole core, such as a formyl or acyl group, which can then be further transformed.

A common method to introduce a functional handle is the Vilsmeier-Haack reaction, which yields a 4-formyl pyrazole. mdpi.com This aldehyde can be oxidized to a carboxylic acid, which is then converted into a pyrazole carboxylate ester or a pyrazole carboxamide.

Synthesis of Pyrazole Carboxylates: Pyrazole-4-carboxylates can be synthesized through various routes. For instance, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been prepared via a cyclocondensation reaction between 4-nitrophenylhydrazine (B89600) hydrochloride and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate under microwave irradiation. afinitica.com

Synthesis of Pyrazole Carboxamides: Pyrazole carboxamides are frequently prepared from pyrazole carboxylic acids or their corresponding esters. The carboxylic acid can be activated (e.g., by conversion to an acid chloride) and then reacted with an appropriate amine to form the amide bond. nih.gov Alternatively, direct condensation of a pyrazole carboxylic acid with an amine using coupling agents is a common strategy. researchgate.netmdpi.com Research has shown the synthesis of a variety of novel pyrazole-4-carboxamides, which were subsequently evaluated for their biological activities. nih.govmdpi.com

Formation of Schiff Bases and Imines

The formation of Schiff bases (also known as imines) is a significant chemical transformation for pyrazole derivatives, particularly those bearing an amino or a carbaldehyde group. These reactions involve the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). ekb.eg

For this compound, Schiff base formation would typically proceed from a derivative, such as 5-amino-1-(2-nitrophenyl)pyrazole or this compound-4-carbaldehyde.

From Aminopyrazoles: An aminopyrazole derivative can react with various aldehydes or ketones, usually under acidic catalysis, to form the corresponding Schiff base. mdpi.comresearchgate.netjocpr.com

From Pyrazole Carbaldehydes: A pyrazole carbaldehyde can react with a primary amine (including aromatic and aliphatic amines) to yield an imine. ekb.egscielo.org.co

Numerous studies have reported the synthesis of Schiff bases from nitrophenyl-substituted pyrazoles. mdpi.comresearchgate.netscielo.org.co For example, a series of Schiff bases were synthesized through the condensation reaction between aminopyrazoles and various hydroxybenzaldehydes using methods like conventional heating or more environmentally friendly techniques such as microwave irradiation. mdpi.com Similarly, new Schiff bases have been synthesized from 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde by reacting it with different anilines and hydrazines. scielo.org.co

The general reaction for the formation of a Schiff base from a pyrazole carbaldehyde is outlined below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| Pyrazole-4-carbaldehyde | Primary Amine (R-NH₂) | Acid catalyst (e.g., acetic acid), Solvent (e.g., ethanol), Reflux | Pyrazole-4-yl-methanimine |

| 5-Amino-pyrazole | Aldehyde (R-CHO) | Acid catalyst, Solvent, Reflux | N-(Pyrazol-5-yl)imine |

These reactions are valuable as the resulting Schiff bases are versatile ligands in coordination chemistry and often exhibit a range of biological activities. mdpi.comscielo.org.co

Supramolecular Interactions and Self-Assembly

The molecular structure of this compound, featuring hydrogen bond donors and acceptors as well as aromatic rings, allows it to participate in a variety of non-covalent interactions. These interactions, including hydrogen bonding, C-H...π, and π-π stacking, are crucial in directing the self-assembly of molecules in the solid state, leading to the formation of complex supramolecular architectures. nih.gov

Hydrogen Bonding Interactions

Hydrogen bonding is a dominant force in the crystal packing of pyrazole derivatives. nih.gov The pyrazole ring itself contains a pyridine-like nitrogen atom (N2) which can act as a hydrogen bond acceptor. nih.govresearchgate.net In derivatives of this compound that contain additional functional groups, such as amino or hydroxyl groups, more complex hydrogen bonding networks can be formed.

For example, in the crystal structure of related nitrophenyl-pyrazole compounds, molecules are linked by hydrogen bonds to form chains and sheets. nih.gov The nitro group is also a potent hydrogen bond acceptor. The interplay between different donor and acceptor sites can lead to diverse and stable supramolecular motifs, such as dimers, trimers, tetramers, or polymeric chains (catemers). nih.govresearchgate.net The specific pattern of hydrogen bonding is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings. nih.gov

C-H...π and π-π Interactions

In addition to classical hydrogen bonds, weaker interactions such as C-H...π and π-π stacking play a significant role in stabilizing the crystal structures of aromatic compounds like this compound. rsc.org

π-π Interactions: These interactions occur between the aromatic pyrazole and nitrophenyl rings of adjacent molecules. The electron-deficient character of the nitrophenyl ring can favor stacking interactions with the more electron-rich pyrazole ring of a neighboring molecule. nih.gov These interactions are characterized by face-to-face or offset arrangements of the aromatic systems. nih.gov

The combination of strong N-H···O/N hydrogen bonds with weaker C-H...π and π-π stacking interactions dictates the final supramolecular assembly, influencing the material's physical properties. nih.gov

Coordination Chemistry of 1 2 Nitrophenyl Pyrazole Derivatives

Ligand Properties of Pyrazole (B372694) Derivatives

Pyrazole and its derivatives are well-established as effective ligands in coordination chemistry. uninsubria.it They are weak bases and can coordinate to metal centers as neutral 2-monohapto ligands. uninsubria.it The presence of substituents on the pyrazole ring or at the 1-position significantly influences the electronic and steric properties of the ligand, thereby affecting the structure and reactivity of the resulting metal complexes.

Multi-dentate Ligand Potential

The pyrazole moiety itself can act as a monodentate ligand through its pyridine-type nitrogen atom. However, the true versatility of pyrazole derivatives lies in their potential to function as multi-dentate ligands. The pyrazolate anion, formed upon deprotonation of the pyrazole N-H group (in N-unsubstituted pyrazoles), is known to act as a bridging, exo-bidentate ligand, connecting two metal centers. uninsubria.it

In the case of 1-(2-Nitrophenyl)pyrazole, the primary coordination is expected to occur through the N2 nitrogen of the pyrazole ring. The presence of the ortho-nitro group on the phenyl ring introduces the possibility of further coordination, potentially involving an oxygen atom from the nitro group, leading to a bidentate chelate. This would result in the formation of a stable five-membered ring with the metal center. Pyrazole derivatives are recognized as excellent chelating agents for transition metals. researchgate.net The specific coordination mode adopted by this compound would depend on the metal ion, the reaction conditions, and the presence of other competing ligands.

Charge-Density Transfer Capabilities

The electronic properties of pyrazole-based ligands are crucial in determining the nature of the metal-ligand bond. The pyrazole ring is π-excessive and can engage in charge-transfer interactions with metal ions. Specifically, a charge-density transfer from the dπ orbitals of a metal to the pπ* orbitals of the pyrazole ring can occur, leading to a strong metal-N-pyrazole bond.

This metal-to-ligand charge transfer (MLCT) is a key feature in the electronic spectra and photophysical properties of many transition metal complexes. nsf.govchemrxiv.org The presence of the electron-withdrawing nitro group on the phenyl ring in this compound is expected to influence these charge-transfer capabilities significantly. This substituent can modulate the energy levels of the ligand's molecular orbitals, thereby affecting the energy and intensity of MLCT bands in the electronic spectra of its complexes. Natural Bond Orbital (NBO) analysis is a computational method that can be used to understand and quantify such charge-transfer interactions between occupied and empty orbitals. researchgate.net

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives can be achieved through various synthetic routes, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metal Ions (e.g., Palladium, Copper, Zinc, Iron, Molybdenum)

Complexes of pyrazole derivatives with a wide range of transition metals have been reported.

Palladium: Palladium(II) complexes of pyrazole-based ligands have been synthesized and characterized. mdpi.comresearchgate.net The synthesis generally involves reacting the pyrazole derivative with a palladium(II) salt, such as palladium(II) chloride, in a suitable solvent.

Copper: Copper(II) complexes with various pyrazole-derived ligands have been prepared, often by reacting the ligand with a copper(II) salt like copper(II) acetate (B1210297) hydrate (B1144303) in an aqueous or alcoholic solution. nih.govnih.gov The resulting complexes can have different stoichiometries, such as 1:1 or 1:2 metal-to-ligand ratios. nih.gov

Zinc: Zinc(II) complexes with pyrazole-type ligands have been synthesized by reacting the ligand with zinc halides or other zinc salts in alcoholic or acetonic solutions. mdpi.comacs.org The resulting coordination compounds can exhibit different geometries depending on the specific ligand and the counter-ion. mdpi.commdpi.com

Iron: Iron(II) and Iron(III) complexes with pyrazole-containing ligands are known. jocpr.com For instance, mononuclear iron(II) complexes have been obtained with ligands such as 3,5-dimethyl-1-(2′-pyridyl)-pyrazole. nih.gov

Molybdenum: Molybdenum complexes, including those in the +2 and +6 oxidation states, have been synthesized with pyrazole and pyrazoline-derived Schiff base ligands. mdpi.comresearchgate.net

In Situ Complex Formation

Metal complexes of pyrazole derivatives can also be formed in situ. This method involves mixing the ligand and a metal salt in the reaction medium without prior isolation of the complex. The in situ generated complex can then be used directly, for example, as a catalyst. Copper(II) complexes of nitro-functionalized pyrazole derivatives have been formed in situ by mixing the ligand and various copper(II) salts in methanol (B129727) to catalyze oxidation reactions. mdpi.com This approach offers a convenient route to generate active catalytic species without the need for isolating and purifying the metal complex.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes of this compound derivatives is crucial for understanding their chemical properties and potential applications. A variety of spectroscopic and analytical techniques are employed for this purpose.

The definitive method for determining the solid-state structure of these complexes is single-crystal X-ray diffraction. acs.orguned.esresearchgate.net This technique provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. For instance, X-ray diffraction studies on related copper(II) and zinc(II) pyrazole complexes have revealed geometries ranging from distorted tetrahedral and square planar to trigonal bipyramidal and octahedral. nih.govmdpi.comhku.hk

A summary of common characterization techniques and the information they provide is presented in the table below.

| Characterization Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Provides detailed 3D molecular structure, including bond lengths, bond angles, coordination geometry, and crystal packing. acs.orguned.esresearchgate.net |

| Infrared (IR) Spectroscopy | Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=N of the pyrazole ring, N-O of the nitro group). nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | (For diamagnetic complexes) Gives information about the ligand's structure in solution and how it changes upon coordination to the metal center. mdpi.com |

| UV-Visible Spectroscopy | Provides insights into the electronic transitions within the complex, such as d-d transitions and metal-to-ligand charge transfer (MLCT) bands. nih.gov |

| Elemental Analysis | Determines the elemental composition of the complex, which helps in confirming its stoichiometry. |

| Mass Spectrometry | Confirms the molecular weight of the complex and can provide information about its fragmentation pattern. |

| Conductivity Measurements | Determines whether the complex is an electrolyte or non-electrolyte in solution, providing information about the nature of the coordinated and counter ions. researchgate.net |

Due to the limited availability of specific crystallographic data for complexes of this compound in the searched literature, a detailed table of bond lengths and angles cannot be provided at this time. However, the general findings for related pyrazole complexes suggest a rich structural chemistry that is highly dependent on the metal ion and reaction conditions.

X-ray Diffraction of Coordination Complexes

Catalytic Applications of Metal Complexes

Metal complexes incorporating this compound derivatives have demonstrated significant potential as catalysts in various organic transformations. The electronic properties conferred by the nitrophenyl group can influence the catalytic activity of the metallic center, making these complexes valuable subjects of investigation in catalysis.

Mizoroki-Heck C-C Coupling Reactions

Palladium complexes of Schiff bases derived from nitrophenylpyrazoles have been investigated as catalysts in Mizoroki-Heck C-C coupling reactions. mdpi.comresearchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. A study utilizing palladium complexes of the type [Pd2Cl4(N-het)2], where the N-heterocycle is a Schiff base derived from a nitrophenylpyrazole, demonstrated high activity and selectivity in the coupling of styrene (B11656) with various aryl halides. mdpi.comresearchgate.net

The catalytic efficiency of these complexes is influenced by factors such as the specific structure of the ligand, the reaction temperature, and the solvent system. For instance, complexes have shown considerable stability and regioselectivity, even at elevated temperatures. mdpi.com The proposed mechanism involves the generation of a Pd(0)-Schiff base intermediate, which facilitates the catalytic cycle. mdpi.com The electronic character of the nitrophenylpyrazole moiety is believed to play a crucial role in stabilizing the palladium center and promoting the catalytic activity. mdpi.comresearchgate.net

Table 1: Mizoroki-Heck C-C Coupling of Styrene with Aryl Halides Catalyzed by Palladium-Nitrophenylpyrazole Schiff Base Complexes mdpi.comresearchgate.net

| Catalyst | Aryl Halide | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| [Pd2Cl4(5)2] | Iodobenzene | DMF | 100 | 2 | 100 | 89-90 (trans-stilbene) |

| [Pd2Cl4(9)2] | Iodobenzene | DMF | 100 | 2 | 100 | 89-90 (trans-stilbene) |

| [Pd2Cl4(5)2] | 4-bromobenzaldehyde | DMF | 120 | 4 | 95 | 85 (trans-4-styrylbenzaldehyde) |

| [Pd2Cl4(9)2] | 4-bromobenzaldehyde | DMF | 120 | 4 | 98 | 88 (trans-4-styrylbenzaldehyde) |

| [Pd2Cl4(5)2] | 2-bromobenzaldehyde | DMF/H2O | 140 | 6 | 0 | - |

| [Pd2Cl4(9)2] | 3-bromobenzaldehyde | DMF/H2O | 140 | 6 | 85 | 80 (trans-3-styrylbenzaldehyde) |

Data extracted from a study on palladium complexes with nitrophenylpyrazole-derived Schiff bases.

Oxidation Reactions (e.g., Catechol to o-Quinone)

In situ generated copper(II) complexes with nitro-functionalized pyrazole derivatives have been shown to be effective catalysts for the oxidation of catechol to o-quinone. mdpi.comresearchgate.netjocpr.com This reaction serves as a model for the activity of catechol oxidase enzymes. The catalytic activity of these systems is dependent on several factors, including the nature of the pyrazole-based ligand, the copper(II) salt precursor, the ligand-to-metal ratio, and the solvent. mdpi.comresearchgate.net

Kinetic studies, often following the Michaelis-Menten model, have been employed to elucidate the catalytic efficiency of these complexes. mdpi.com The formation of a copper-catecholate intermediate is a key step in the proposed catalytic cycle. The electronic influence of the nitro group on the pyrazole ligand can modulate the redox potential of the copper center, thereby affecting the rate of the oxidation reaction. Research has indicated that combinations of specific nitro-functionalized pyrazole ligands and copper(II) salts can exhibit significant catalytic activity, with Vmax values indicating rapid conversion of the substrate. mdpi.comresearchgate.net

Table 2: Kinetic Parameters for the Oxidation of Catechol Catalyzed by In Situ Copper(II)-Nitro Functional Pyrazole Complexes mdpi.comresearchgate.net

| Ligand | Copper(II) Salt | Solvent | Ligand/Metal Ratio | Vmax (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) |

| L2 | Cu(CH3COO)2 | Methanol | 2:1 | 41.67 | 0.02 |

| L2 | CuSO4 | Methanol | 1:1 | 14.115 | - |

| L1 | CuCl2 | Methanol | 1:1 | 0.1458 | - |

| L2 | Cu(NO3)2 | Methanol | 2:1 | - | - |

| L4 | Cu(CH3COO)2 | THF | 1:2 | 27.449 | - |

Data is based on studies of in situ catalysts formed from nitro functional pyrazole derivatives and copper(II) salts. L1, L2, and L4 represent different nitro-functionalized pyrazole-based ligands as described in the source literature.

Biological and Pharmacological Research Applications

Antimicrobial Activity

Nitrophenyl-pyrazole derivatives have demonstrated notable antimicrobial properties, with studies investigating their efficacy against a spectrum of bacteria and fungi. nih.govmdpi.com The introduction of a 5-(4-nitrophenyl)furan group into a pyrazole (B372694) structure, for example, has been shown to yield compounds with significant antimicrobial action. biointerfaceresearch.com

Research into pyrazole derivatives has revealed their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. meddocsonline.org Certain 4-functionalized pyrazoles have shown moderate to good activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). meddocsonline.org For instance, a series of novel nitrofuran-containing tetrasubstituted pyrazole derivatives showed good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis. nih.gov In another study, benzimidazole–pyrazoles were identified as inhibitors of DNA Gyrase and Topoisomerase IV, demonstrating potent antibacterial activity. mdpi.com

One study reported that 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles exhibited good activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, with MIC values of 91.0 μM and 25.1 μM, respectively. meddocsonline.org Similarly, derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes were evaluated for their effects on S. aureus ATCC 25923 and E. coli ATCC 25922, showing promise for the development of effective antimicrobial agents. biointerfaceresearch.com

Table 1: Antibacterial Activity of Nitrophenyl-Pyrazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity |

|---|---|---|

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Methicillin-resistant S. aureus | MIC: 25.1 μM meddocsonline.org |

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Methicillin-susceptible S. aureus | MIC: 91.0 μM meddocsonline.org |

| Nitrofuran-containing 1,3,4,5 tetrasubstituted pyrazoles | E. coli, P. aeruginosa, S. aureus, B. subtilis | Good activity reported nih.gov |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | S. aureus ATCC 25923, E. coli ATCC 25922 | Pronounced effect observed biointerfaceresearch.com |

| Benzimidazole–pyrazoles | Various bacteria | Potent inhibitors of DNA Gyrase and Topoisomerase IV mdpi.com |

The antifungal potential of nitrophenyl-pyrazole derivatives has been well-documented. mdpi.com The position of the nitro group on the phenyl ring can significantly influence activity; a Schiff base bearing a 2-nitrophenyl substituent was found to be considerably more active against Candida albicans than its 3- or 4-nitrophenyl isomers. researchgate.net However, all three isomers showed similar, limited activity against Cryptococcus neoformans. researchgate.net Palladium complexes of some of these Schiff bases showed higher antifungal effects, particularly against C. neoformans. researchgate.net

In another study, a series of pyrazole derivatives was synthesized, and one compound exhibited high antifungal activity against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov Derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes were also evaluated against C. albicans ATCC 885-653 and were found to be promising candidates for new antimicrobial agents. biointerfaceresearch.com

Table 2: Antifungal Activity of Nitrophenyl-Pyrazole Derivatives

| Compound/Derivative | Fungal Strain | Observed Activity |

|---|---|---|

| Pyrazole-based Schiff base with 2-nitrophenyl substituent | Candida albicans | Considerably more active than other isomers researchgate.net |

| Pyrazole-based Schiff bases with 2-, 3-, or 4-nitrophenyl substituents | Cryptococcus neoformans | Limited activity observed for all isomers researchgate.net |

| Palladium complexes of nitrophenylpyrazole-derived Schiff bases | Cryptococcus neoformans | Higher antifungal effects compared to ligands researchgate.net |

| A synthesized pyrazole derivative (Compound 2) | Aspergillus niger | MIC: 1 μg/mL nih.gov |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | Candida albicans ATCC 885-653 | Pronounced effect observed biointerfaceresearch.com |

Anticancer and Antitumor Activity

Pyrazole-containing compounds are a significant class of heterocycles investigated for anticancer properties. ijnrd.orgnih.govijpsjournal.comresearchgate.net Several nitrophenyl-containing compounds have demonstrated anticancer activities in various studies. researchgate.net Research has shown that pyrazole derivatives can exhibit cytotoxicity against a range of human cancer cell lines. For instance, a series of polysubstituted pyrazole derivatives was screened for antitumor activity against HepG2 hepatocellular carcinoma cells, with one compound showing an IC₅₀ value of 2 µM, which was more potent than the standard drug cisplatin (IC₅₀ = 5.5 µM). nih.gov

In another study, pyrazole derivatives were tested against MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cell lines. srrjournals.com The most active compound, substituted with a 4-bromophenyl group at the pyrazole ring, inhibited the growth of all three cell lines with IC₅₀ values of 8.0 µM (A549), 9.8 µM (HeLa), and 5.8 µM (MCF-7). srrjournals.com The incorporation of the pyrazole nucleus is a common strategy in the design of new anticancer agents. nih.govresearchgate.net

Table 3: Anticancer Activity of Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Observed Activity (IC₅₀) |

|---|---|---|

| Polysubstituted pyrazole (Compound 59) | HepG2 (Hepatocellular carcinoma) | 2 µM nih.gov |

| Pyrazole with 4-bromophenyl substituent | A549 (Lung cancer) | 8.0 µM srrjournals.com |

| HeLa (Cervical cancer) | 9.8 µM srrjournals.com | |

| MCF-7 (Breast cancer) | 5.8 µM srrjournals.com | |

| Pyrazole-isoxazole and pyrazole-1,2,3-triazole hybrids | Various human cancer cells | Cytotoxic activity evaluated ijnrd.org |

Anti-inflammatory Activity

The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs, such as the selective COX-2 inhibitor Celecoxib. nih.gov This has spurred research into novel pyrazole derivatives for their anti-inflammatory potential. nih.govnih.gov Studies have synthesized and evaluated new pyrazole analogues for this purpose. nih.gov

In one study, a series of novel pyrazole derivatives was evaluated in vivo using the carrageenan-induced rat paw edema model. nih.gov Compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed better anti-inflammatory activity than the standard drug, Diclofenac sodium. nih.gov Another research effort synthesized a series of pyrazole-integrated benzophenones, of which several compounds were found to be active anti-inflammatory agents against various inflammatory mediators. nih.gov These findings highlight the potential of the pyrazole nucleus in developing new anti-inflammatory agents. academicstrive.com

Table 4: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound/Derivative | Activity Model | Result |

|---|---|---|

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | In vivo screening | Better activity compared to Diclofenac sodium nih.gov |

| 1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole derivatives | Tumor necrosis factor (TNF-α) inhibition | Promising activity (up to 61–85% inhibition) nih.gov |

| Pyrazole integrated benzophenones (Compounds 9b, 9d, 9f) | Inhibition of inflammatory mediators | Identified as active anti-inflammatory agents nih.gov |

Antidiabetic Activity